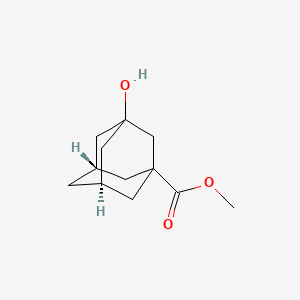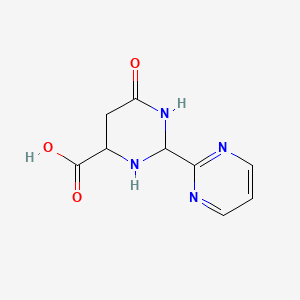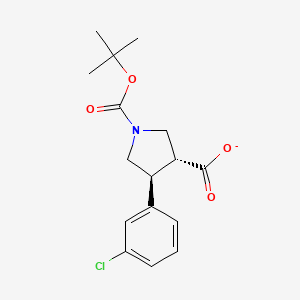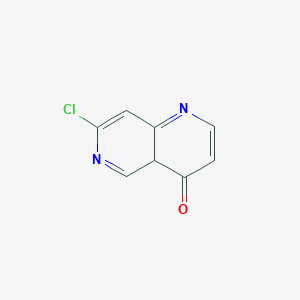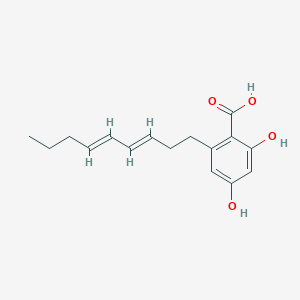
(5-Phenylpyrazolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenylpyrazolidin-3-yl)methanol is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a hydroxymethyl group. Compounds with pyrazolidine rings are of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyrazolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One possible route is the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone, followed by cyclization to form the pyrazolidine ring. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde.
Industrial Production Methods: Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include cyclohexyl derivatives.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Phenylpyrazolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Compounds with pyrazolidine rings have been studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Phenylpyrazolidin-3-yl)methanol would depend on its specific biological target. Generally, compounds with pyrazolidine rings can interact with enzymes or receptors, modulating their activity. The phenyl and hydroxymethyl groups may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Pyrazolidine: The parent compound without the phenyl and hydroxymethyl substitutions.
Phenylpyrazolidine: Lacks the hydroxymethyl group.
Hydroxymethylpyrazolidine: Lacks the phenyl group.
Uniqueness: (5-Phenylpyrazolidin-3-yl)methanol is unique due to the combination of the phenyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity.
This structure provides a comprehensive overview of this compound. For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(5-phenylpyrazolidin-3-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChI-Schlüssel |
QDPBQXHOYDXSOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NNC1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


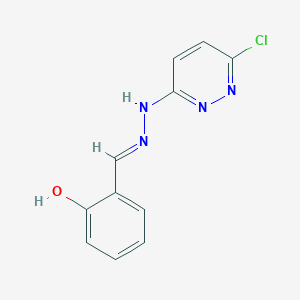
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
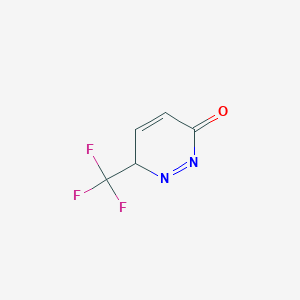
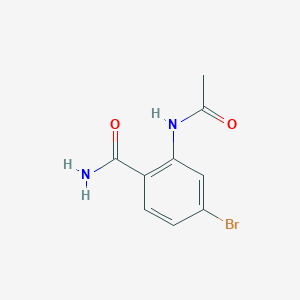

![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
